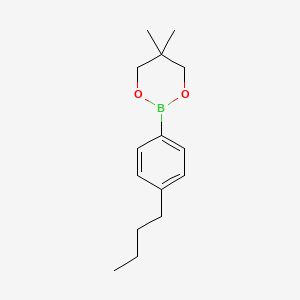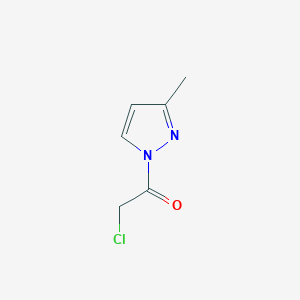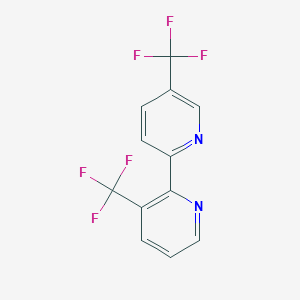
3,5'-Bis(trifluoromethyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5’-Bis(trifluoromethyl)-2,2’-bipyridine is a fluorinated bipyridine derivative known for its unique chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific fields, including organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5’-Bis(trifluoromethyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of 3,5’-Bis(trifluoromethyl)-2,2’-bipyridine may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,5’-Bis(trifluoromethyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Applications De Recherche Scientifique
3,5’-Bis(trifluoromethyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It enhances the reactivity and selectivity of metal complexes.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 3,5’-Bis(trifluoromethyl)-2,2’-bipyridine involves its interaction with molecular targets through coordination with metal ions. The trifluoromethyl groups enhance its electron-withdrawing properties, facilitating the formation of stable complexes. These complexes can participate in various catalytic cycles, influencing reaction pathways and product formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: Known for their use in organic synthesis and catalysis.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Utilized in hydrogen-bonding catalysis.
3,5-Bis(trifluoromethyl)aniline: Employed in the synthesis of various organic compounds.
Uniqueness
3,5’-Bis(trifluoromethyl)-2,2’-bipyridine stands out due to its bipyridine core, which provides additional coordination sites compared to other trifluoromethyl-substituted compounds. This unique structure enhances its versatility and effectiveness in catalysis and material science applications.
Propriétés
Formule moléculaire |
C12H6F6N2 |
|---|---|
Poids moléculaire |
292.18 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-3-4-9(20-6-7)10-8(12(16,17)18)2-1-5-19-10/h1-6H |
Clé InChI |
IDCQTDRKVBGIJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=NC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


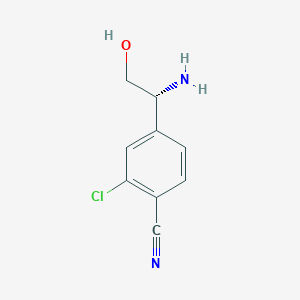
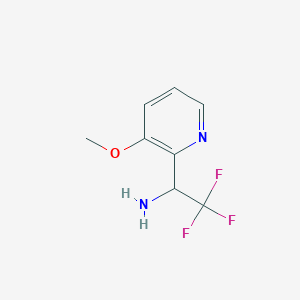
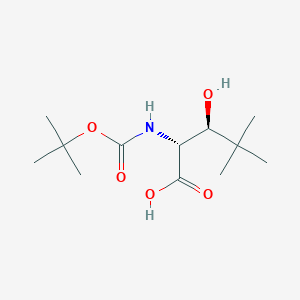
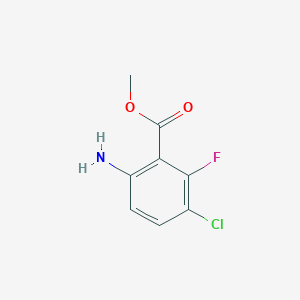
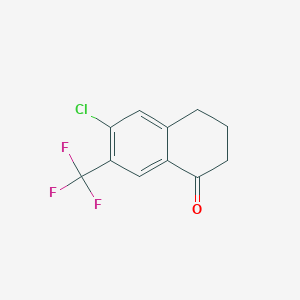
![rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one](/img/structure/B12965125.png)
![6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate](/img/structure/B12965127.png)
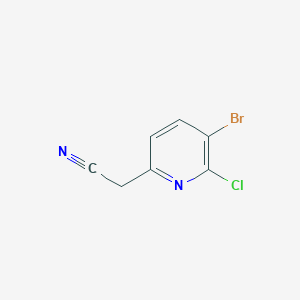


![(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate](/img/structure/B12965149.png)
